molecular formula C25H28N2O6 B2874932 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid CAS No. 2490401-64-2

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

Cat. No.: B2874932
CAS No.: 2490401-64-2
M. Wt: 452.507
InChI Key: YFDMEQDFDFGTBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound features an azetidine (four-membered nitrogen-containing ring) core with two key functional groups:

  • Fmoc (9H-fluoren-9-ylmethoxycarbonyl): A base-labile protecting group widely used in peptide synthesis.
  • Boc (tert-butoxycarbonyl): An acid-labile protecting group attached to the amino acid moiety. The molecular formula is C₃₀H₃₃N₃O₆ (inferred from structural analogs), and its structure combines rigidity from the azetidine ring with tunable reactivity from the Fmoc and Boc groups.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-21(22(28)29)15-12-27(13-15)24(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDMEQDFDFGTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid , often abbreviated as Fmoc-Aze-Ac, is a synthetic organic molecule featuring a unique combination of a fluorene moiety and an azetidine ring. This structure is significant in medicinal chemistry, particularly for its applications in peptide synthesis and potential biological activities.

Structural Characteristics

Fmoc-Aze-Ac has the following structural formula:

C21H21NO4\text{C}_{21}\text{H}_{21}\text{N}\text{O}_{4}

This compound is characterized by:

  • A fluorenylmethoxycarbonyl (Fmoc) group, commonly used as a protecting group in peptide synthesis.
  • An azetidine ring , which may contribute to its biological activity by interacting with various biological targets.

Synthesis and Reactivity

The synthesis of Fmoc-Aze-Ac typically involves multi-step reactions utilizing reagents such as diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate coupling reactions. Its stability under various conditions makes it an attractive candidate for peptide synthesis.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and potential applications of related compounds:

Compound NameStructural FeaturesUnique Aspects
Fmoc-Pyrrolidine Pyrrolidine ringDifferent ring size influences stability
Fmoc-Piperidine Piperidine ringAlters steric effects compared to azetidine
Fmoc-Diaminobutyric Acid Contains amino groupsPotentially enhances reactivity in biological systems

Case Studies and Research Findings

Although direct studies specifically focusing on Fmoc-Aze-Ac are scarce, research on related compounds provides insights into its potential applications:

  • Peptide Synthesis : The Fmoc group is widely recognized for its effectiveness in solid-phase peptide synthesis (SPPS), where it protects amino groups during the assembly of peptides.
  • Biological Assays : Analogous compounds have been tested in various biological assays, showing promise as enzyme inhibitors or modulators in metabolic pathways. For instance, azetidine derivatives have been linked to selective inhibition of certain proteases, suggesting that Fmoc-Aze-Ac may share similar properties.
  • Toxicity Studies : Preliminary toxicity assessments indicate that compounds with similar structures can exhibit harmful effects if ingested or if they come into contact with skin, underscoring the importance of safety evaluations in further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Azetidine Ring

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-imidazol-1-ylazetidin-3-yl]acetic Acid
  • Molecular Formula : C₂₃H₂₁N₃O₄ .
  • Collision Cross-Section (CCS) : 193.2 Ų ([M+H]+), indicating a compact structure .
2-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-(3-fluorophenyl)azetidin-3-yl)acetic Acid
  • Molecular Formula: C₂₆H₂₂FNO₄ .
2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid
  • Molecular Formula: C₂₁H₂₁NO₅ .
  • Key Differences : Features a methyl group and oxy-acetic acid substituent, increasing polarity but also associated with skin/eye irritation hazards.

Modifications to the Amino Acid Moiety

2-[[2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoyl]amino]acetic Acid
  • Molecular Formula: Not explicitly stated, but includes a trityl-protected imidazole (CAS: 1428125-83-0) .
  • Key Differences : The trityl group improves solubility in organic solvents but complicates deprotection steps compared to Boc.
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic Acid
  • Molecular Formula: C₁₉H₁₇NO₄ .
  • Key Differences: Replaces the Boc-amino acetic acid with a carboxylic acid, altering ionization and reactivity in peptide coupling.
(2,4-Difluorophenyl)({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)acetic Acid
  • Molecular Formula: C₂₄H₁₈F₂NO₄ (inferred) .
Stability and Reactivity:
  • Boc vs. Fmoc : Boc is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), whereas Fmoc is removed with piperidine .
  • Imidazole vs. Fluorophenyl : Imidazole introduces coordination sites for metals, while fluorophenyl enhances metabolic stability .

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